molecular formula C9H11B B1295286 3,5-Dimethylbenzyl bromide CAS No. 27129-86-8

3,5-Dimethylbenzyl bromide

Cat. No.: B1295286
CAS No.: 27129-86-8
M. Wt: 199.09 g/mol
InChI Key: QXDHXCVJGBTQMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylbenzyl bromide can be synthesized through the bromination of 3,5-dimethylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced by the bromination of 3,5-dimethylbenzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) . This method allows for large-scale production with high yields.

Chemical Reactions Analysis

Key Chemical Reactions

Due to the presence of a bromine atom, 3,5-Dimethylbenzyl bromide primarily undergoes nucleophilic substitution reactions. The bromine atom acts as a leaving group, facilitating various chemical transformations.

2.1. Nucleophilic Substitution

  • Reaction Type: SN1 or SN2 reactions
  • Common Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-), and amines (RNH2)
  • Major Products: Substituted benzyl derivatives, depending on the nucleophile used

2.2. Oxidation

  • Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
  • Major Product: 3,5-dimethylbenzoic acid

2.3. Reduction

  • Reducing Agents: Lithium aluminum hydride (LiAlH4)
  • Major Product: 3,5-dimethylbenzyl alcohol

Reaction with Sodium Azide

This compound reacts with sodium azide (NaN3) to produce 3,5-dimethylbenzylazide .

Preparation of 3,5-Dimethylbenzoyl Chloride

3,5-Dimethylbenzoyl chloride can be prepared from 3,5-dimethylbenzoic acid through a staged reaction with thionyl chloride :

  • Insulation Reaction: React for 1 hour at a temperature below 35°C .
  • Heating Reaction: Heat to 45°C over 0.5 hours (heating rate of 0.5°C per minute), then heat to 50°C over 0.5 hours (heating rate of 1°C per minute) .
  • Refluxing Reaction: Heat and reflux for 2 to 3 hours .

The molar ratio of 3,5-dimethylbenzoic acid to thionyl chloride is typically 1:2-3 .

Benzylic Bromination Reactions

This compound can be used in benzylic bromination reactions, where the benzylic C-H bonds are broken by bromine radicals . These reactions can be initiated by heat or light, which causes homolytic dissociation of Br-Br .

Usage as a Benzylating Agent

This compound acts as an alkylating agent, modifying the structure of other molecules at the molecular and cellular levels. For example, it can be used to synthesize 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives .

Scientific Research Applications

Organic Synthesis

3,5-Dimethylbenzyl bromide is primarily used as a reagent in organic synthesis. It acts as an electrophile in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds. For instance:

  • Synthesis of Isoxazoles : It has been utilized in the synthesis of isoxazole derivatives through palladium-catalyzed cross-coupling reactions. The introduction of the 3,5-dimethylbenzyl group enhances the reactivity and selectivity of the resulting compounds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of various bioactive compounds. Its derivatives have shown potential in targeting specific biological pathways:

  • Bromodomain Inhibitors : The compound has been explored for its ability to act as a bioisostere for acetyl-lysine, a key player in epigenetic regulation. Compounds derived from this compound have been developed as inhibitors of bromodomains, which are implicated in cancer and inflammatory diseases .

Material Science

The compound is also employed in material science for the synthesis of polymers and other materials:

  • Polymerization Reactions : It can be used to modify polymer chains or as an initiator in radical polymerization processes. The presence of the bromine atom allows for further functionalization and cross-linking reactions .

Case Study 1: Synthesis of Isoxazole Derivatives

A study demonstrated the successful use of this compound in synthesizing various isoxazole derivatives through C–H activation methods. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in generating complex molecular architectures .

Case Study 2: Development of Bromodomain Inhibitors

Research focused on optimizing derivatives of 3,5-dimethylisoxazole highlighted the role of this compound as a critical building block. The synthesized compounds exhibited significant inhibitory activity against specific bromodomains involved in gene regulation, indicating potential therapeutic applications .

Summary Table of Applications

Application AreaDescriptionExample Use
Organic SynthesisElectrophile in nucleophilic substitutionSynthesis of isoxazoles
Medicinal ChemistryPrecursor for bioactive compoundsInhibitors targeting bromodomains
Material ScienceModifier or initiator in polymerizationFunctionalized polymers

Biological Activity

3,5-Dimethylbenzyl bromide (C₉H₁₁Br), also known as α-bromomesitylene, is an organic compound with notable chemical properties and biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential applications as a precursor for synthesizing biologically active molecules.

  • Molecular Weight : 199.09 g/mol
  • Melting Point : 36 to 40 °C
  • Boiling Point : 101 to 103 °C (at 8 mmHg)
  • Appearance : Light yellow low melting crystalline mass
  • CAS Number : 27129-86-8

Biological Activity

This compound exhibits several biological activities, particularly in the context of medicinal chemistry and pharmacology. Its derivatives have been studied for their potential anti-HIV properties and other therapeutic effects.

Anti-HIV Activity

Research has demonstrated that derivatives of this compound can serve as effective inhibitors of HIV-1. For instance, a study synthesized a series of uracil analogues incorporating this compound, revealing significant anti-HIV activity. One derivative showed an EC50 value of 0.010±0.006μM0.010\pm 0.006\mu M, indicating strong efficacy against drug-resistant strains of the virus .

Table 1: Anti-HIV Activity of Selected Derivatives

Compound NameStructureEC50 (µM)Selectivity Index
Compound AStructure A0.010 ± 0.006>1923
Compound BStructure BTBDTBD

The mechanism by which these compounds exert their anti-HIV effects is primarily through inhibition of the HIV-1 reverse transcriptase enzyme, a critical target for antiretroviral therapy. The structural modifications involving this compound enhance the binding affinity to this enzyme, thereby preventing viral replication .

Case Studies and Research Findings

  • Synthesis and Evaluation of Uracil Derivatives :
    A study focused on synthesizing novel uracil derivatives containing the 3,5-dimethylbenzyl moiety found that these compounds not only exhibited anti-HIV activity but also demonstrated favorable pharmacokinetic properties .
  • Diversity-Oriented Synthesis :
    Another research effort utilized a diversity-oriented synthetic strategy to develop chemical probes targeting biologically relevant pathways. Compounds derived from this compound were evaluated for their ability to modulate key protein interactions involved in cellular signaling pathways related to cancer growth and proliferation .

Safety and Handling

While studying or handling this compound, it is crucial to adhere to safety guidelines due to its classification as a hazardous material:

  • Hazard Statements :
    • Causes serious eye damage.
    • Causes severe skin burns and eye damage.
  • Precautionary Measures :
    • Wear protective gloves and clothing.
    • In case of contact with skin or eyes, rinse thoroughly and seek medical attention immediately .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-dimethylbenzyl bromide, and how are purity and yield optimized?

The compound is synthesized via bromination of 3,5-dimethoxybenzyl alcohol using phosphorus tribromide (PBr₃) at −10 °C in a sodium chloride ice bath. Post-reaction purification involves column chromatography on silica gel, followed by recrystallization from hexane. Yield optimization requires strict temperature control during bromination and efficient solvent selection for recrystallization. Purity is confirmed via ¹H/¹³C NMR and mass spectrometry .

Q. Which spectroscopic and physical characterization methods are critical for confirming the identity of this compound?

Key techniques include:

  • ¹H NMR : Peaks for aromatic protons (δ 6.7–7.2 ppm) and the benzylic methylene group (δ ~4.5 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 199.08 (C₉H₁₁Br).
  • Melting point : 36–40°C (literature range). Cross-referencing with CAS RN 27129-86-8 ensures consistency with published data .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store at 0–10°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as hydrolysis can generate 3,5-dimethylbenzyl alcohol. Stability tests under inert atmospheres (e.g., N₂) show no decomposition over 12 months when stored correctly .

Advanced Research Questions

Q. How does this compound participate in Mitsunobu reactions, and what factors influence its reactivity?

The compound acts as an alkylating agent in Mitsunobu reactions, transferring the 3,5-dimethylbenzyl group to nucleophiles (e.g., alcohols or amines). Reactivity is enhanced by electron-donating methyl groups on the aromatic ring, which stabilize the transition state. Key factors include:

  • Solvent polarity : THF or DMF improves solubility.
  • Catalyst system : Use of PPh₃ and TMAD (tetramethylazodicarboxamide) increases reaction efficiency. Byproduct formation (e.g., phosphine oxides) is minimized via stoichiometric optimization .

Q. What analytical strategies are employed to resolve contradictions in reaction byproduct identification?

Conflicting byproduct data (e.g., dibrominated derivatives or oxidation products) can arise from competing reaction pathways. Advanced strategies include:

  • GC-MS or HPLC-UV : Separate and quantify minor components using reverse-phase C18 columns (retention time: ~8–12 min).
  • Isotopic labeling : Track bromine incorporation via ²H or ¹³C NMR.
  • Kinetic studies : Monitor intermediate formation under varying temperatures or pH .

Q. How is this compound utilized in the synthesis of anti-HIV or antiparasitic agents?

The compound is a key intermediate in synthesizing:

  • 1-Substituted uracil derivatives : Alkylation at the 1-position of uracil skeletons enables antiviral activity against HIV-1.
  • Trypanosoma brucei inhibitors : Coupling with pyridine carboxamides yields potent inhibitors (e.g., compound 80 in ). Optimized reaction conditions (e.g., NaBH₄ reduction or LiAlH₄ for azide-to-amine conversion) are critical for bioactivity .

Q. What challenges arise in scaling up reactions involving this compound, and how are they mitigated?

Challenges include:

  • Exothermic bromination : Controlled addition of PBr₃ and cryogenic conditions (−10°C) prevent thermal runaway.
  • Purification bottlenecks : Replace column chromatography with fractional distillation for large-scale batches.
  • Byproduct management : Use scavengers (e.g., molecular sieves) to absorb excess HBr generated during alkylation .

Q. Methodological Guidelines

  • Synthetic Optimization : Prioritize low-temperature bromination and inert atmospheres to suppress side reactions .
  • Analytical Validation : Cross-validate NMR data with computational simulations (e.g., DFT) for ambiguous peaks .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life under non-ideal conditions .

Properties

IUPAC Name

1-(bromomethyl)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDHXCVJGBTQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181592
Record name alpha-Bromomesitylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27129-86-8
Record name alpha-Bromomesitylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Bromomesitylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylbenzyl bromide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

3,5-Dimethylbenzyl bromide
3,5-Dimethylbenzyl bromide
3,5-Dimethylbenzyl bromide
3,5-Dimethylbenzyl bromide
3,5-Dimethylbenzyl bromide
3,5-Dimethylbenzyl bromide

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